5-Bromobenzene-1,2,4-tricarboxylic acid
Overview
Description
5-Bromobenzene-1,2,4-tricarboxylic acid is a derivative of benzenetricarboxylic acid, which is generally used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) . It can also be used to synthesize Ln 3+ encapsulated nanocrystals which exhibit white-light luminescence .
Molecular Structure Analysis
The this compound molecule contains a total of 21 bond(s). There are 16 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), and 6 aromatic bond(s) .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 203-208°C . Its molecular weight is 289.04 .Scientific Research Applications
Spectroscopic and Structural Studies
5-Bromobenzene-1,2,4-tricarboxylic acid and its analogs have been synthesized and studied for their unique structural properties. In one study, spectroscopic and thermal analysis, along with single-crystal structure investigations, were conducted on 2-bromotrimesic acid and its trimethyl ester analogue. These compounds showed significant interactions such as strong O-H···O hydrogen bonds and Br···O contacts, which could be crucial in materials science and crystal engineering (Münch et al., 2014).
Insights into Chemical Toxicology
Bromobenzene compounds, including this compound, have been studied to understand their metabolic pathways and toxic effects. Research on different brominated benzenes has helped in understanding liver impairment and the role of chemical structure in hepatotoxicity, providing insights into environmental and occupational health (Szymańska, 1997).
Applications in Organic Synthesis
The synthesis of this compound and related compounds is critical in organic chemistry. For example, efficient methods for synthesizing 1,2-Dibromobenzenes, which are valuable for various organic transformations, have been developed. These methods are significant in pharmaceuticals and material science (Diemer et al., 2011).
Environmental and Analytical Chemistry
Studies on bromobenzene derivatives, including this compound, have provided insights into their presence and behavior in the environment. Understanding the environmental impact and detection methods for these compounds is crucial for environmental protection and analytical chemistry (Furuya et al., 1968).
Safety and Hazards
The safety information for 5-Bromobenzene-1,2,4-tricarboxylic acid indicates that it may cause skin irritation and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .
Mechanism of Action
Target of Action
It is known that benzene derivatives can interact with various biological targets, depending on their specific functional groups .
Mode of Action
5-Bromobenzene-1,2,4-tricarboxylic acid, like other benzene derivatives, can undergo electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to interact with various biochemical pathways, depending on their specific functional groups .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (28904) and melting point (203-208 °C), have been reported .
Result of Action
The compound’s interaction with its targets could potentially lead to changes in cellular function, depending on the specific targets and the nature of the interaction .
Properties
IUPAC Name |
5-bromobenzene-1,2,4-tricarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNVDGZIMMCMTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363950 | |
Record name | 5-bromobenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13124-84-0 | |
Record name | 5-bromobenzene-1,2,4-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromobenzene-1,2,4-tricarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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